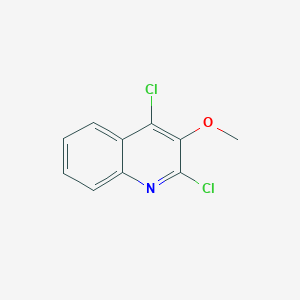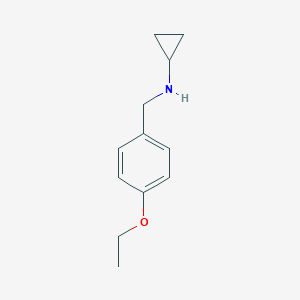
2-(Thiophene-2-sulfonamido)acetic acid
Descripción general
Descripción
2-(Thiophene-2-sulfonamido)acetic acid is a chemical compound with the CAS Number: 82068-09-5 . It has a molecular weight of 221.26 and its IUPAC name is [(2-thienylsulfonyl)amino]acetic acid . It is functionally related to acetic acid .
Synthesis Analysis
A synthetic method for 2-thiopheneacetic acid involves adding concentrated hydrochloric acid, thiophene, paraformaldehyde and acetone in a reaction kettle . The reaction occurs at a low temperature, and phosphorus trichloride is added dropwise to maintain the saturation concentration of an acid in the reaction solution . This results in 2-2-(chloromethyl)thiophene, which reacts with an aqueous solution of sodium cyanide under the catalysis of acetone to obtain 2-thiopheneacetonitrile . Basic hydrolysis is then performed to obtain the target product 2-thiopheneacetic acid .Molecular Structure Analysis
The InChI code for 2-(Thiophene-2-sulfonamido)acetic acid is 1S/C6H7NO4S2/c8-5(9)4-7-13(10,11)6-2-1-3-12-6/h1-3,7H,4H2,(H,8,9) . The molecular formula is C6H7NO4S2 .Physical And Chemical Properties Analysis
2-(Thiophene-2-sulfonamido)acetic acid is a powder . It has a molecular weight of 221.3 g/mol , a Hydrogen Bond Donor Count of 2 , a Hydrogen Bond Acceptor Count of 6 , and a Rotatable Bond Count of 4 . Its Exact Mass is 220.98165005 g/mol and its Monoisotopic Mass is also 220.98165005 g/mol . Its Topological Polar Surface Area is 120 Ų and it has a Heavy Atom Count of 13 .Aplicaciones Científicas De Investigación
Ocular Hypotensive Activity : Derivatives of benzo[b]thiophene-2-sulfonamide, related to the chemical , have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which is useful in the treatment of glaucoma. Notably, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide have been identified as potent ocular hypotensive agents and were selected for clinical evaluation (Graham et al., 1989).
Antimicrobial Activity : Some novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties have demonstrated antimicrobial activity. This research underscores the broad potential for various compounds, including those derived from thiophene sulfonamides, in creating antimicrobial agents (El-Gaby et al., 2002).
Urease Inhibition and Antibacterial Agent : A study presents a synthesis method for thiophene sulfonamide derivatives via Suzuki cross coupling reaction. These compounds showed significant urease inhibition and hemolytic activities, making them potential candidates for antibacterial agents. The substitution pattern and electronic effects of different functional groups on the aromatic ring significantly affected the results, indicating the importance of structural considerations in the effectiveness of these compounds (Noreen et al., 2017).
Carbonic Anhydrase Inhibitors : Certain thiophene-based sulfonamides have been evaluated as potent inhibitors of carbonic anhydrase I and II isoenzymes. This study not only provided insights into the inhibitory effects of these compounds but also contributed to the design of novel thiophene-based sulfonamide-derived therapeutic agents that may be effective carbonic anhydrase inhibitors (Alım et al., 2020).
High-Voltage Battery Applications : 2-Thiophene sulfonamide (2-TS) has been demonstrated as a multi-functional additive to enhance the performance of high-voltage LiNi0.8Mn0.1Co0.1O2/graphite batteries. The addition of 2-TS resulted in significantly improved battery performance at wide temperature ranges and high cut-off charge voltage, indicating its potential application in improving the efficiency and longevity of high-voltage batteries (Li et al., 2020).
Safety and Hazards
When handling 2-(Thiophene-2-sulfonamido)acetic acid, it is recommended to wash face, hands and any exposed skin thoroughly after handling . Avoid eating, drinking or smoking when using this product . Wear protective gloves/protective clothing/eye protection/face protection . Avoid breathing dust/fume/gas/mist/vapors/spray . Contaminated work clothing should not be allowed out of the workplace . Keep away from heat/sparks/open flames/hot surfaces .
Propiedades
IUPAC Name |
2-(thiophen-2-ylsulfonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S2/c8-5(9)4-7-13(10,11)6-2-1-3-12-6/h1-3,7H,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLYUBNAUREKFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390058 | |
| Record name | 2-(thiophene-2-sulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophene-2-sulfonamido)acetic acid | |
CAS RN |
82068-09-5 | |
| Record name | 2-(thiophene-2-sulfonamido)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Thienylmethyl)amino]-1-butanol](/img/structure/B183642.png)
![2-Methyl-2-[(3-thienylmethyl)amino]-1-propanol](/img/structure/B183645.png)

![2-[(2-Pyridinylmethyl)amino]benzoic acid](/img/structure/B183650.png)
![2-[(3-methylthiophen-2-yl)methylamino]benzoic Acid](/img/structure/B183652.png)
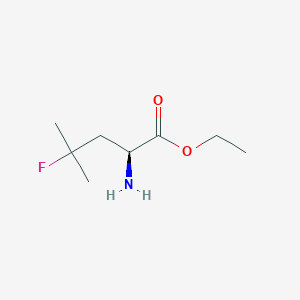
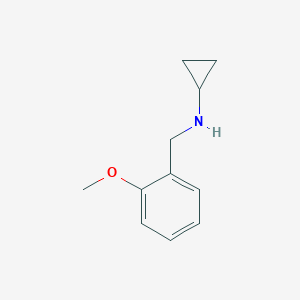
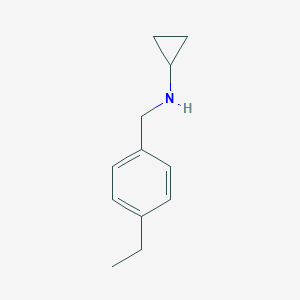
![N-[2-(dimethylamino)ethyl]-N-(4-methylbenzyl)amine](/img/structure/B183661.png)

